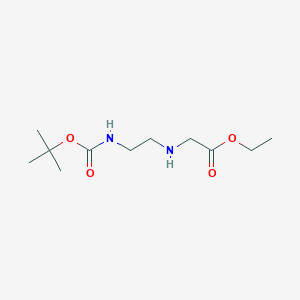

Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O4/c1-5-16-9(14)8-12-6-7-13-10(15)17-11(2,3)4/h12H,5-8H2,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFXXOLKYIPCAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80401879 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72648-80-7 | |

| Record name | Ethyl N-{2-[(tert-butoxycarbonyl)amino]ethyl}glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80401879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the expected spectroscopic data for Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, a key building block in synthetic organic chemistry and drug discovery. While publicly available experimental spectra for this specific compound are limited, this document serves as a predictive guide based on fundamental spectroscopic principles and extensive experience in molecular characterization. The following sections will delve into the theoretical ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing researchers with a robust framework for the identification and purity assessment of this molecule.

Molecular Structure and Overview

This compound (CAS No. 72648-80-7) is a difunctional molecule featuring a secondary amine, a carbamate (Boc-protected amine), and an ethyl ester. Its molecular formula is C₁₁H₂₂N₂O₄, with a molecular weight of 246.30 g/mol .[1] Understanding the arrangement of these functional groups is paramount to interpreting its spectroscopic signatures.

Chemical Structure:

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Based on the structure of this compound, we can predict a distinct set of signals.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| a | 1.25 | Triplet | 3H | -O-CH₂-CH₃ | Aliphatic protons of the ethyl group, split by the adjacent methylene group. |

| b | 1.44 | Singlet | 9H | -C(CH₃ )₃ | Nine equivalent protons of the tert-butyl group, with no adjacent protons to cause splitting. |

| c | 2.75 | Triplet | 2H | -NH-CH₂ -CH₂-NHBoc | Methylene protons adjacent to the secondary amine and the other methylene group. |

| d | 3.25 | Quartet | 2H | -NH-CH₂-CH₂ -NHBoc | Methylene protons adjacent to the Boc-protected amine, split by the neighboring methylene group. |

| e | 3.40 | Singlet | 2H | -C(=O)-CH₂ -NH- | Methylene protons of the acetate group, adjacent to the secondary amine. |

| f | 4.15 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |

| g | ~5.1 (broad) | Singlet | 1H | -CH₂-NH -Boc | Carbamate proton, often broad due to quadrupole broadening and exchange. |

| h | ~1.9 (broad) | Singlet | 1H | -CH₂-NH -CH₂- | Secondary amine proton, often broad and may exchange with D₂O. |

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Utilize a 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase correction and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹³C NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| 3350-3450 | Medium, sharp | N-H stretch | Secondary amine and carbamate |

| 2850-2980 | Strong | C-H stretch | Aliphatic C-H bonds |

| ~1740 | Strong | C=O stretch | Ethyl ester carbonyl |

| ~1690 | Strong | C=O stretch | Carbamate carbonyl |

| 1510-1540 | Medium | N-H bend | Amine/Amide II band |

| 1160-1250 | Strong | C-O stretch | Ester and carbamate C-O bonds |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, the simplest method is to place a drop of the neat compound between two salt plates (e.g., NaCl or KBr).

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire a background spectrum of the clean salt plates. Then, acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Data Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for confirmation of identity.

Predicted Mass Spectrometry Data (Electrospray Ionization, ESI+)

| m/z | Ion | Rationale |

| 247.1652 | [M+H]⁺ | Protonated molecular ion. This would be the base peak under soft ionization conditions. |

| 191.1026 | [M - C₄H₈ + H]⁺ | Loss of isobutylene from the tert-butyl group. |

| 173.1285 | [M - Boc + H]⁺ | Loss of the Boc protecting group. |

| 145.0972 | [M - C₂H₅O₂C + H]⁺ | Loss of the ethyl acetate moiety. |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min). Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

Data Analysis: Determine the accurate mass of the molecular ion and compare it to the calculated exact mass. Analyze the fragmentation pattern to further confirm the structure.

Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers working with this compound. By comparing experimentally obtained data with the theoretical values presented herein, scientists can confidently verify the identity and purity of their material, ensuring the integrity of their downstream applications in drug development and chemical synthesis.

References

-

PubChem. Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate. [Link]

Sources

Safety and handling of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

An In-depth Technical Guide to the Safe Handling of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Introduction

This compound is a specialized amino acid derivative integral to the fields of peptide synthesis and pharmaceutical research. Its structure incorporates a glycine ethyl ester moiety and an ethylamine side chain protected by a tert-butoxycarbonyl (Boc) group. This Boc protecting group is crucial for multi-step syntheses, as it temporarily blocks the reactivity of the amine, allowing for selective chemical transformations at other sites of the molecule.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical context for this compound and its hydrochloride salt. By understanding the causality behind these experimental choices, laboratory personnel can ensure both personal safety and the integrity of their research.

Chemical and Physical Properties

A thorough understanding of the compound's physical properties is the foundation of its safe handling and storage. The data presented below is a synthesis of information for the free base and its more commonly documented hydrochloride salt.

| Property | Value | Source(s) |

| Chemical Name | This compound | AiFChem[1] |

| CAS Number | 72648-80-7 (for the free base) | AiFChem[1] |

| CAS Number | 347890-34-0 (for the hydrochloride salt) | MedChemExpress[2] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | AiFChem[1] |

| Molecular Weight | 246.30 g/mol | AiFChem[1] |

| Appearance | Solid (hydrochloride salt) or Clear Liquid | MedChemExpress[2], Synthonix |

| Color | White to off-white (hydrochloride salt) or Colorless - Yellow (free base) | MedChemExpress[2], Synthonix |

| Boiling Point | 352°C at 760 mmHg | Echemi[3] |

| Flash Point | 166.7°C | Echemi[3] |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress[2] |

Hazard Identification and GHS Classification

| GHS Classification | Information |

| Pictogram(s) | |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P264: Wash hands thoroughly after handling.[3] P271: Use only outdoors or in a well-ventilated area.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] P405: Store locked up.[3] P501: Dispose of contents/container to an approved waste disposal plant.[4] |

Risk Assessment and Engineering Controls

A thorough risk assessment must be conducted before any new experimental protocol involving this compound is initiated. The primary risks are associated with inhalation, skin/eye contact, and ingestion.

Engineering Controls are the first line of defense in mitigating these risks:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[6]

Caption: Risk mitigation workflow for handling the compound.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent accidental exposure. The following table outlines the minimum requirements based on guidelines for handling Boc-protected amino acid derivatives.[7]

| PPE Category | Item | Specifications |

| Eye and Face Protection | Safety Goggles | Chemical splash goggles are required to protect against potential splashes.[7] |

| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and disposed of properly after handling the compound.[7] |

| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times to protect against minor spills.[7] |

| Respiratory Protection | N95 Respirator | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved N95 respirator or equivalent should be used.[7] |

Handling and Storage Procedures

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure all engineering controls are functional and all required PPE is donned correctly.

-

Weighing: Weigh the solid compound within a chemical fume hood or a balance enclosure to prevent the release of dust.

-

Dissolution: Add solvents to the solid slowly to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

-

Transfers: Use appropriate tools (e.g., spatulas, pipettes) to transfer the material. Avoid generating dust or aerosols.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even after removing gloves.[3]

Storage

Proper storage is critical to maintain the compound's stability and prevent accidental release.

-

Temperature: Store the compound in a tightly sealed container at the recommended temperature, typically -20°C for long-term storage.[2][3]

-

Location: Store in a designated, well-ventilated, and secure area away from incompatible materials.[4]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids, as these may react with the amine or ester functional groups.

Spill and Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For a solid spill, carefully sweep or scoop the material into a sealed container for disposal. For a liquid spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container.[5][8]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

-

Dispose: All contaminated materials must be disposed of as hazardous waste according to local regulations.[3]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8]

-

Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with plenty of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

The Role of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis.[9] Its primary function is to decrease the nucleophilicity and basicity of the amine, preventing it from participating in unwanted side reactions.

The Boc group is stable under a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions.[10] This orthogonality is a cornerstone of modern synthetic strategy. The typical deprotection reaction involves treating the Boc-protected amine with a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[11] The mechanism proceeds through the formation of a tert-butyl cation, which then typically eliminates to form isobutene and carbon dioxide.[12]

Caption: The synthetic cycle of Boc protection and deprotection.

This deprotection step introduces its own set of safety considerations, namely the handling of corrosive strong acids and the potential for the tert-butyl cation to alkylate sensitive functional groups on the substrate.[12] Therefore, protocols involving the removal of the Boc group must include appropriate safety measures for handling acids.

Disposal Considerations

All waste containing this compound, including unused product, contaminated absorbents, and empty containers, must be treated as hazardous chemical waste. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations.[4] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.

References

-

Material Safety Data Sheet - Ethyl acetate - Cole-Parmer . Source: Cole-Parmer. [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal . Source: Organic Chemistry Portal. [Link]

-

Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate - Carl ROTH . Source: Carl ROTH. [Link]

-

40 CFR 156.212 -- Personal protective equipment statements. - eCFR . Source: Electronic Code of Federal Regulations. [Link]

-

BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides . Source: ACS GCI Pharmaceutical Roundtable. [Link]

- Deprotection of N-BOC compounds - European Patent Office EP2070899 A1.

-

BOC deprotection - Hebei Boze Chemical Co.,Ltd. Source: Hebei Boze Chemical Co.,Ltd. [Link]

-

Ethyl 2-((tert-butoxycarbonyl)amino)acetate | C9H17NO4 | CID 357729 - PubChem . Source: PubChem. [Link]

-

tert-Butyloxycarbonyl protecting group - Wikipedia . Source: Wikipedia. [Link]

Sources

- 1. 72648-80-7 | this compound - AiFChem [aifchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. echemi.com [echemi.com]

- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. medline.com [medline.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. Amine Protection / Deprotection [fishersci.co.uk]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

A Technical Guide to the Solubility of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. As a key building block in peptide synthesis and pharmaceutical development, understanding its behavior in various solvents is critical for reaction optimization, purification, and formulation.[1][2] This document synthesizes theoretical principles of solubility with a structural analysis of the target molecule to offer predictive insights into its solubility profile across a range of common laboratory solvents. Furthermore, it outlines a standardized experimental protocol for the empirical determination of solubility, providing researchers with a robust framework for practical application.

Introduction to the Target Compound

This compound is a glycine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an ethyl ester.[1] This bifunctional nature makes it a versatile intermediate in organic synthesis. The Boc group provides stability during multi-step syntheses and can be removed under mild acidic conditions, while the ethyl ester can be hydrolyzed to reveal a carboxylic acid.[1][3]

Chemical Structure:

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]acetate | [4] |

| CAS Number | 72648-80-7 | [1][4][5] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [1][4] |

| Molecular Weight | 246.30 g/mol | [1][4] |

| Appearance | Liquid | [1] |

| Computed XLogP3 | 0.8 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 5 | [4] |

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The dissolution process is energetically favorable when the newly formed solute-solvent interactions are strong enough to overcome the existing solute-solute and solvent-solvent interactions.

The foundational principle guiding solubility prediction in organic chemistry is the aphorism "like dissolves like." [6][7][8] This means that substances with similar polarities and intermolecular forces tend to be soluble in one another.[9]

-

Polar Solvents (e.g., water, methanol) effectively dissolve polar and ionic solutes through strong dipole-dipole interactions and hydrogen bonds.[6][10]

-

Nonpolar Solvents (e.g., hexane, toluene) dissolve nonpolar solutes primarily through weaker London dispersion forces.[6][8]

The key intermolecular forces at play are:

-

Hydrogen Bonding: A strong type of dipole-dipole interaction occurring in molecules containing H-F, H-O, or H-N bonds. It significantly enhances solubility in protic solvents.[6][11][12]

-

Dipole-Dipole Interactions: Attractive forces between polar molecules.[6]

-

London Dispersion Forces: Weak, transient forces present in all molecules, but they are the primary forces of attraction between nonpolar molecules.[6]

Caption: Key intermolecular interactions governing solubility.

Molecular Analysis and Solubility Prediction

A detailed examination of the structure of this compound allows for a robust prediction of its solubility profile.

-

Polar Moieties: The molecule contains several polar functional groups capable of engaging in hydrogen bonding and dipole-dipole interactions:

-

Ethyl Ester (-COOEt): The carbonyl oxygen is a hydrogen bond acceptor.

-

Secondary Amine (-NH-): The nitrogen is a hydrogen bond acceptor, and the N-H bond provides a hydrogen bond donor site.[13]

-

Boc-Protected Amine (-NH-Boc): The carbamate group is polar. The N-H is a hydrogen bond donor, and the two carbonyl oxygens are strong hydrogen bond acceptors.[14]

-

-

Nonpolar Moieties: The molecule also possesses nonpolar regions that will favor interaction with nonpolar solvents:

-

Ethyl Group (-CH₂CH₃): A small hydrophobic region.

-

Ethylene Bridge (-CH₂CH₂-): Contributes to the nonpolar character.

-

tert-Butyl Group (-C(CH₃)₃): A bulky, significantly hydrophobic group that can sterically hinder solvent access to nearby polar sites.

-

Overall Assessment: The molecule presents a balance of polar and nonpolar characteristics. It has a carbon-to-heteroatom ratio that suggests moderate polarity. While the multiple hydrogen bonding sites would suggest some aqueous solubility, the overall size and the presence of the bulky tert-butyl and ethyl groups will limit it. The molecule is expected to be most soluble in moderately polar organic solvents that can interact with both its polar and nonpolar regions. Its basic secondary amine means its solubility will be enhanced in acidic aqueous solutions due to the formation of a more polar, water-soluble ammonium salt.[11]

Experimental Determination of Solubility

While theoretical predictions are valuable, empirical testing is required for definitive solubility data.[7] A systematic approach using a range of solvents provides a comprehensive profile.[15][16]

Qualitative Solubility Testing Protocol

This protocol provides a rapid assessment of solubility in various solvents.

-

Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Water, 5% HCl, 5% NaOH, Methanol, Dichloromethane, Ethyl Acetate, Hexane).

-

Sample Addition: Add approximately 20-30 mg of this compound to each test tube.

-

Solvent Addition: Add the test solvent dropwise, starting with 0.5 mL.

-

Mixing: Vigorously shake or vortex the tube for 30-60 seconds after each solvent addition.

-

Observation: Visually inspect the tube for the presence of undissolved solute. If the compound dissolves completely, it is classified as "soluble."

-

Incremental Addition: If the solute is not fully dissolved, continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL, mixing thoroughly after each addition.

-

Classification:

-

Soluble: A clear, homogenous solution is formed.

-

Partially Soluble: A significant portion of the solid dissolves, but some remains.

-

Insoluble: No significant dissolution is observed.

-

Caption: Experimental workflow for qualitative solubility testing.

Predicted Solubility Profile

Based on the structural analysis, the following solubility profile is predicted. This table should be used as a guideline, with empirical testing recommended for confirmation.

Table 2: Predicted Solubility in Common Laboratory Solvents

| Solvent | Type | Polarity | Predicted Solubility | Rationale |

| Water | Polar Protic | High | Low / Partial | Hydrogen bonding sites are present, but the hydrophobic alkyl and Boc groups limit solubility. |

| 5% aq. HCl | Polar Protic | High | High | The secondary amine is basic and will be protonated to form a highly polar, water-soluble ammonium salt.[11] |

| Methanol / Ethanol | Polar Protic | High | High | Alcohols are excellent solvents as they have both polar (-OH) and nonpolar (alkyl) character, and can act as H-bond donors and acceptors. |

| Acetonitrile | Polar Aprotic | High | High | A polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| DMSO / DMF | Polar Aprotic | High | High | Highly polar aprotic solvents capable of dissolving a wide range of organic compounds.[10] |

| Acetone | Polar Aprotic | Medium | High | Good balance of polarity to interact with the ester and carbamate groups. |

| Dichloromethane (DCM) | Polar Aprotic | Medium | High | A versatile solvent that can dissolve moderately polar compounds. |

| Ethyl Acetate | Polar Aprotic | Medium | High | Structurally similar to parts of the solute molecule, promoting favorable interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Medium | High | The ether oxygen can act as a hydrogen bond acceptor, and its cyclic structure effectively solvates organic molecules. |

| Toluene | Nonpolar | Low | Low / Partial | The large polar functional groups prevent significant dissolution in this aromatic hydrocarbon solvent. |

| Hexane / Heptane | Nonpolar | Low | Insoluble | The molecule is too polar to dissolve in a nonpolar alkane solvent.[6][8] |

Conclusion for the Researcher

This compound is a moderately polar compound with a versatile solubility profile. Its amphiphilic character—a combination of multiple hydrogen-bonding sites and significant hydrophobic regions—dictates its behavior.

Key Takeaways:

-

High Solubility: The compound is predicted to be highly soluble in a wide range of common polar organic solvents, including alcohols (methanol, ethanol), chlorinated solvents (DCM), ethers (THF), esters (ethyl acetate), and polar aprotic solvents (acetone, acetonitrile, DMSO, DMF).

-

Limited Aqueous Solubility: Solubility in neutral water is expected to be low due to the influence of the nonpolar alkyl and tert-butyl groups.

-

pH-Dependent Solubility: Solubility in aqueous media can be dramatically increased under acidic conditions (e.g., dilute HCl) due to the protonation of the secondary amine, which forms a soluble salt. This property is crucial for extraction and purification workflows.

-

Insolubility: The compound is expected to be insoluble in nonpolar aliphatic and aromatic hydrocarbon solvents like hexane and toluene.

This guide provides a strong theoretical and practical foundation for scientists working with this compound. For critical applications, the predicted solubilities should be confirmed using the described experimental protocols.

References

- Polarity and Solubility of Organic Compounds. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

-

Khan Academy. (n.d.). Solubility of organic compounds [Video]. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

-

Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

Homework.Study.com. (n.d.). How does polarity affect solubility? Retrieved from [Link]

-

RMIT Open Press. (n.d.). 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. Retrieved from [Link]

-

NCERT. (n.d.). Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

-

Scribd. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Solubility - What dissolves in What? Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)acetate. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Testing of Organic Compounds. Retrieved from [Link]

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Unknown Source. (n.d.). Qualitative Analysis of Organic Compounds.

-

PubChem. (n.d.). Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic pathway for Boc‐protected amino acids. R¹=H. A) Classic... [Image]. Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination. Retrieved from [Link]

Sources

- 1. CAS 72648-80-7: N-(N-.beta.-Boc-aminoethyl)-Gly-OEt [cymitquimica.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. Ethyl N-(2-((tert-butoxycarbonyl)amino)ethyl)glycinate | C11H22N2O4 | CID 4319362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ETHYL [2-(BOC-AMINO)ETHYLAMINO]ACETATE HYDROCHLORIDE - Safety Data Sheet [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Khan Academy [khanacademy.org]

- 8. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 9. homework.study.com [homework.study.com]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. 3.4.1 Organic Molecules with Heteroatoms: Influence of Hydrogen-bonding and Amine Protonation on Properties – Biology and Chemistry for Human Biosciences [rmit.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. scienceready.com.au [scienceready.com.au]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. www1.udel.edu [www1.udel.edu]

Methodological & Application

Protocol for using Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate in solid-phase synthesis

Application Note & Protocol

Strategic Incorporation of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate into Solid-Phase Synthesis Workflows

Abstract

This document provides a comprehensive guide for the effective use of this compound, a versatile bifunctional building block, in solid-phase synthesis (SPS). This reagent is particularly valuable for the introduction of ethylenediamine-derived moieties in the construction of peptidomimetics, peptide nucleic acids (PNAs), and other custom oligomers. We detail the underlying principles of Boc-based solid-phase strategy, provide step-by-step protocols for coupling and subsequent deprotection, and offer expert insights into reaction monitoring and troubleshooting. The protocols are designed for researchers, chemists, and drug development professionals aiming to incorporate this non-canonical building block into their synthetic schemes with high efficiency and purity.

Introduction and Reagent Overview

This compound is a glycine derivative featuring a Boc-protected primary amine and a reactive secondary amine.[1] This unique structure allows it to be incorporated into a growing peptide or oligomer chain via its secondary amine, while the Boc-protected primary amine serves as the new N-terminus for subsequent chain elongation. The tert-butyloxycarbonyl (Boc) group is a cornerstone of classic solid-phase peptide synthesis (SPPS), acting as a temporary protecting group for the α-amino group.[2][3] Its key advantage lies in its acid lability; it can be selectively removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA), without disturbing more acid-stable side-chain protecting groups (often benzyl-based) or the linkage to the solid support.[2][4] This graduated acid sensitivity is the foundation of the Boc/Bzl protection strategy.[5][6]

The application of this building block enables the precise introduction of a flexible, charged, or functionalizable linker within a larger molecule, significantly expanding the chemical space accessible through solid-phase techniques.

Reagent Properties:

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₃H₂₆N₂O₄ (for the free base) |

| Molecular Weight | 274.36 g/mol (for the free base) |

| Key Features | - Reactive secondary amine for coupling- Acid-labile Boc-protected primary amine- Ethyl ester for potential post-synthetic modification |

Principle of Application in Solid-Phase Synthesis

The successful incorporation of this reagent relies on the cyclical nature of Boc-based SPPS.[6][] The synthesis begins with a C-terminal amino acid anchored to an insoluble resin support.[8] The core cycle, which is repeated for each building block addition, consists of three critical steps:

-

Deprotection: The N-terminal Boc group of the resin-bound chain is removed with a moderate acid (e.g., 25-50% TFA in Dichloromethane), exposing a free amine as its trifluoroacetate salt.[4][9]

-

Neutralization: The amine salt is neutralized with a non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), to generate the free, nucleophilic amine required for coupling.[6][8]

-

Coupling: The next building block—in this case, this compound—is activated and added to the reaction vessel, where it forms a stable amide bond with the resin-bound amine.

This cycle is iterated until the desired sequence is assembled. The final step involves cleaving the completed oligomer from the solid support and removing any permanent side-chain protecting groups, usually with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).[9]

Materials and Reagents

-

Resin: Merrifield resin (for C-terminal acid) or MBHA/BHA resin (for C-terminal amide), pre-loaded with the first amino acid.

-

Building Block: this compound (or its hydrochloride salt).

-

Solvents:

-

Dichloromethane (DCM), peptide synthesis grade.

-

N,N-Dimethylformamide (DMF), peptide synthesis grade.

-

Isopropanol (IPA).

-

Methanol (MeOH).

-

-

Deprotection Reagent: Trifluoroacetic acid (TFA).

-

Neutralization Base: N,N-Diisopropylethylamine (DIPEA).

-

Coupling Reagents:

-

Method A: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).

-

Method B: DIC (N,N'-Diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole).

-

-

Washing Solvents: DCM, DMF, IPA.

-

Monitoring Reagent: Kaiser Test Kit (Ninhydrin solution).[10]

-

Equipment:

-

Solid-phase synthesis reaction vessel with frit.

-

Shaker or agitator.

-

Filtration apparatus.

-

Standard laboratory glassware.

-

Nitrogen line for inert atmosphere (optional but recommended).

-

Experimental Protocols

Protocol 1: Resin Preparation and Swelling

Rationale: Proper swelling of the polystyrene-based resin is critical to ensure that all reactive sites are accessible to reagents, maximizing reaction efficiency.

-

Place the desired amount of resin (e.g., 0.1-0.5 mmol) into the reaction vessel.

-

Add DCM to completely cover the resin (approx. 10-15 mL per gram of resin).

-

Agitate the resin slurry at room temperature for 30-60 minutes.[6]

-

Drain the solvent by filtration.

Protocol 2: N-Terminal Boc Deprotection

Rationale: This step utilizes TFA to cleave the Boc protecting group. The mechanism proceeds via protonation and subsequent formation of a stable tert-butyl cation.[4] A pre-wash with the TFA solution helps to minimize dilution effects.

-

Wash the swollen resin with DCM (2x, 10 mL/g).

-

Add the deprotection solution (25-50% TFA in DCM, 10 mL/g) to the resin and agitate for 2 minutes. Drain.

-

Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[4]

-

Drain the solution.

-

Wash the resin thoroughly to remove residual acid and the cleaved Boc group:

-

DCM (3x, 10 mL/g)

-

IPA (2x, 10 mL/g)

-

DCM (3x, 10 mL/g)

-

Protocol 3: Neutralization

Rationale: The deprotection step leaves the newly formed N-terminal amine as a trifluoroacetate salt, which is not nucleophilic. Neutralization with a hindered, non-nucleophilic base like DIPEA generates the free amine necessary for the subsequent coupling reaction.[8]

-

Wash the resin with DCM (2x, 10 mL/g).

-

Add the neutralization solution (5-10% DIPEA in DCM, 10 mL/g) and agitate for 2 minutes. Drain.

-

Repeat the neutralization step.

-

Wash the resin thoroughly to remove excess base and DIPEA salts:

-

DCM (3x, 10 mL/g)

-

DMF (3x, 10 mL/g) (if DMF is the coupling solvent)

-

Protocol 4: Coupling of this compound

Rationale: The building block's carboxylic acid group (implicit in its use as an amino acid analogue) must be activated to react with the free amine on the resin. HBTU and DIC/HOBt are highly efficient activation systems that generate active esters in situ, promoting rapid amide bond formation while minimizing side reactions.[10]

Method A: HBTU Activation

-

In a separate vessel, dissolve this compound (2-3 equivalents relative to resin loading) and HBTU (2-3 equivalents) in DMF (5-10 mL/g resin).

-

Add DIPEA (4-6 equivalents) to the solution to initiate activation.

-

Immediately add the activated solution to the neutralized resin in the reaction vessel.

-

Agitate the mixture at room temperature for 1-4 hours.

-

Monitor the reaction for completion using the Kaiser test (see Section 5).

-

Once complete, drain the coupling solution and wash the resin thoroughly:

-

DMF (3x, 10 mL/g)

-

DCM (3x, 10 mL/g)

-

IPA (2x, 10 mL/g)

-

DCM (3x, 10 mL/g)

-

Method B: DIC/HOBt Activation

-

In a separate vessel, dissolve this compound (2-3 equivalents) and HOBt (2-3 equivalents) in a minimal amount of DMF.

-

Add this solution to the neutralized resin.

-

Add DIC (2-3 equivalents) to the resin slurry.

-

Agitate the mixture at room temperature for 2-6 hours.

-

Monitor the reaction for completion using the Kaiser test.

-

Once complete, drain and wash the resin as described in Method A, Step 6.

Protocol 5: Chain Elongation

To continue building the oligomer, return to Protocol 2: N-Terminal Boc Deprotection to remove the Boc group from the newly added building block, exposing its primary amine for the next coupling cycle.

Reaction Monitoring: The Kaiser Test

The Kaiser (ninhydrin) test is a crucial qualitative method for detecting free primary amines on the resin.[10] It is used after the coupling step to ensure all N-terminal amines have reacted.

-

Procedure:

-

Withdraw a small sample of resin beads (1-2 mg) and wash them thoroughly with ethanol.

-

Add 2-3 drops of each Kaiser test reagent (ninhydrin in ethanol, phenol in ethanol, potassium cyanide in pyridine).

-

Heat the sample at 100°C for 3-5 minutes.

-

-

Interpretation:

-

Blue/Purple Beads: Positive result. Indicates the presence of unreacted primary amines. Coupling is incomplete and should be repeated.

-

Yellow/Colorless Beads: Negative result. Indicates successful and complete coupling. You may proceed to the next deprotection step.

-

Troubleshooting

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Positive Kaiser Test after Coupling | 1. Insufficient reagent equivalents.2. Incomplete activation of the building block.3. Steric hindrance.4. Poor resin swelling. | 1. Double couple: repeat the coupling protocol.2. Increase reaction time and/or temperature (e.g., to 40°C).3. Ensure all reagents are fresh and anhydrous.4. Confirm proper resin swelling before starting the synthesis. |

| Low Final Yield | 1. Incomplete coupling at one or more steps.2. Premature chain cleavage during repeated TFA deprotection steps.[9]3. Inefficient final cleavage from the resin. | 1. Implement Kaiser testing at every step to ensure completion.2. Use a more acid-stable linker resin (e.g., PAM resin instead of standard Merrifield resin).[9]3. Optimize final cleavage conditions (time, temperature, scavenger cocktail). |

| Side Product Formation | 1. Alkylation of sensitive residues (Trp, Met) by tert-butyl cations during deprotection.[5]2. Racemization during activation. | 1. Add a scavenger (e.g., 0.5% dithioethane) to the TFA deprotection solution.[8][9]2. Use HOBt as an additive with carbodiimide coupling methods to suppress racemization.[10] |

References

-

Pasqualucci, L., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. Retrieved from [Link]

-

Scicinski, J.J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. Retrieved from [Link]

-

Scicinski, J.J., et al. (2002). Analytical techniques for small molecule solid phase synthesis. Current Medicinal Chemistry, 9(23), 2103-27. Retrieved from [Link]

-

Fujii, N., et al. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883. Retrieved from [Link]

-

Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]

-

Fromont, C. (n.d.). FT-IR: A useful analytical tool for monitoring of solid phase organic reactions. The Infrared and Raman Discussion Group. Retrieved from [Link]

-

Scicinski, J.J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9, 2103-27. Retrieved from [Link]

-

Baker, T.J., et al. (2000). Efficient introduction of protected guanidines in boc solid phase peptide synthesis. Organic Letters, 2(25), 4047-50. Retrieved from [Link]

-

Ethyl 2-((tert-butoxycarbonyl)amino)acetate. (n.d.). PubChem. Retrieved from [Link]

-

Peptide Synthesis by Boc Strategy. (n.d.). Sunresin Life Sciences. Retrieved from [Link]

-

Vemula, R., et al. (2019). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. ACS Omega, 4(4), 7436-7448. Retrieved from [Link]

-

Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Beyermann, M., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3129-3139. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 3. Peptide Synthesis by Boc Strategy [sunresinlifesciences.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Application Note: A Guide to Peptidomimetic Design Using Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Abstract

Peptidomimetics are at the forefront of modern drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations in stability and bioavailability.[1][2] A key strategy in this field is the synthesis of peptoids, or N-substituted glycine oligomers, which exhibit remarkable resistance to proteolytic degradation.[3] This document provides a detailed guide for researchers on the application of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate, a versatile building block for incorporating a functionalized N-(2-aminoethyl)glycine moiety into novel peptidomimetic structures. We present the scientific rationale, step-by-step protocols for its conversion to an active monomer and its incorporation via solid-phase synthesis, and methods for characterization.

Introduction: The Strategic Advantage of N-Substituted Glycine Monomers

Natural peptides, despite their high specificity, are often poor drug candidates due to rapid degradation by proteases and low cell permeability.[2] Peptidomimetics circumvent these issues by introducing non-natural modifications.[4] Peptoids are a prominent class of peptidomimetics where the side chain is shifted from the α-carbon to the backbone nitrogen atom.[3] This fundamental change removes the backbone amide proton, disrupting secondary structures and eliminating a key recognition point for proteases, thereby significantly enhancing biological stability.

This compound is a bifunctional building block designed for the efficient synthesis of peptoids. Its structure consists of:

-

An N-substituted glycine backbone, the core of the peptoid structure.

-

An ethyl ester group, which can be readily hydrolyzed to a carboxylic acid for coupling.

-

A Boc-protected aminoethyl side chain , which provides a latent primary amine functionality that can be unmasked for further derivatization, cyclization, or conjugation after backbone assembly.

This application note details the journey from this commercially available ester to a fully incorporated, functionalized residue within a custom peptidomimetic sequence.

Compound Profile and Handling

Before beginning any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the primary building block.

| Property | Value | Source(s) |

| Compound Name | This compound | [5] |

| Synonyms | N-[2-(Boc-amino)ethyl]glycine Ethyl Ester, PNA Building Block | [5][6] |

| CAS Number | 72648-80-7 (Free Base) | [5] |

| Molecular Formula | C₁₁H₂₂N₂O₄ | [5] |

| Molecular Weight | 246.30 g/mol | [5] |

| Appearance | Colorless to yellow clear liquid | |

| Storage | Refrigerator (-20°C recommended for long term) | [7] |

| Safety | Warning: Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |

| Handling | Wear protective gloves, clothing, and eye protection. Use in a well-ventilated area. | [7] |

Overall Synthetic Strategy

The incorporation of this monomer into a target sequence is a multi-stage process. The core strategy involves converting the stable ethyl ester into a reactive carboxylic acid, followed by its integration into a growing chain using standard Solid-Phase Peptide Synthesis (SPPS) techniques.

Experimental Protocols

Protocol 1: Monomer Activation via Saponification

Rationale: The ethyl ester is unreactive for standard amide bond formation. Saponification (base-catalyzed hydrolysis) converts it to the corresponding carboxylate salt, which can then be protonated to yield the free carboxylic acid required for activation and coupling in SPPS. Lithium hydroxide (LiOH) is a common choice as it minimizes potential side reactions.

Materials:

-

This compound

-

Tetrahydrofuran (THF), ACS Grade

-

Deionized Water (H₂O)

-

Lithium Hydroxide Monohydrate (LiOH·H₂O)

-

Hydrochloric Acid (HCl), 1 M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the starting ester (1.0 eq) in a 3:1 mixture of THF and H₂O (e.g., 10 mL solvent per 1 mmol of ester).

-

Add LiOH·H₂O (1.5 eq) to the solution and stir vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-4 hours.

-

Once the starting material is consumed, remove the THF via rotary evaporation.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH ~3 using 1 M HCl. A white precipitate may form.

-

Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid monomer as a solid or viscous oil.

-

Validation: Confirm the product identity and purity via ¹H NMR and Mass Spectrometry. The product should be used immediately or stored under inert gas at -20°C.

Protocol 2: Incorporation into a Sequence via Solid-Phase Synthesis

Rationale: This protocol uses the well-established Fmoc/tBu strategy for SPPS.[8] The activated carboxylic acid monomer is coupled to the free N-terminus of a resin-bound peptide chain. HATU is a highly efficient coupling reagent that minimizes racemization and is effective for coupling sterically hindered or N-substituted amino acids.

Materials:

-

Fmoc-Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

Activated Monomer (from Protocol 1)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

-

Monomer Activation & Coupling: a. In a separate vial, dissolve the activated monomer (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in a minimal amount of DMF. b. Allow the activation mixture to pre-activate for 5-10 minutes. c. Add the activated monomer solution to the deprotected resin. Agitate at room temperature for 2-4 hours.

-

Monitoring the Coupling: a. Take a small sample of resin beads, wash them thoroughly, and perform a qualitative test to check for free primary/secondary amines. b. Scientist's Note: The standard Kaiser test is unreliable for the N-substituted glycine secondary amine. The Chloranil test is a more appropriate method for confirming the completion of the coupling reaction. If the test is positive (indicating incomplete coupling), the coupling step can be repeated.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

The resin is now ready for the next deprotection/coupling cycle or final cleavage.

Protocol 3: Cleavage and Side-Chain Deprotection

Rationale: A strong acid, Trifluoroacetic Acid (TFA), is used to simultaneously cleave the synthesized peptidomimetic from the resin and remove the acid-labile side-chain protecting groups, including the Boc group on our incorporated monomer.[8] Scavengers like triisopropylsilane (TIS) and water are included to trap reactive carbocations generated during this process, preventing side reactions.

Materials:

-

Peptide-bound resin

-

Cleavage Cocktail: 95% TFA, 2.5% H₂O, 2.5% TIS (v/v/v)

-

Cold Diethyl Ether

Procedure:

-

Wash the final resin with DCM (5x) and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin (approx. 10 mL per 1 g of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA filtrate. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude product by adding it dropwise to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated product, decant the ether, and repeat the ether wash twice.

-

Dry the crude product under vacuum.

Characterization and Expected Results

The crude peptidomimetic should be analyzed to confirm its identity and purity before any biological assays.

Methods:

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess the purity of the crude product and to purify it for further use.

-

Mass Spectrometry (LC-MS or MALDI-TOF): To confirm that the molecular weight of the product matches the calculated theoretical mass.

Example Data Table:

| Parameter | Expected Result |

| Yield (Crude) | 50-80% (highly sequence dependent) |

| Purity (Crude, by HPLC) | 60-90% |

| Calculated Mass (M) | [Varies based on sequence] |

| Observed Mass [M+H]⁺ | Should match Calculated Mass + 1.007 Da |

Conclusion

This compound is a powerful and versatile building block for introducing a functionalizable side chain into a peptoid or peptidomimetic backbone. The protocols outlined here provide a robust framework for its successful activation and incorporation using standard solid-phase synthesis techniques. The primary amine, unmasked after final deprotection, serves as a valuable chemical handle for subsequent modifications, such as fluorophore conjugation, PEGylation, or the construction of complex, cyclized architectures, further expanding the landscape of peptidomimetic drug design.

References

-

Synthonix. (n.d.). ethyl 2-((tert-Butoxycarbonyl)amino)acetate. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of N-[2-(Boc-amino)ethyl]glycine Ethyl Ester in Organic Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)acetate. Retrieved from [Link]

-

Thakkellapati, S., et al. (2021). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 26(23), 7174. Available at: [Link]

-

Di Gioia, M. L., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. International Journal of Molecular Sciences, 24(18), 14316. Available at: [Link]

-

Hoffmann, R., & Kessler, H. (1998). Synthesis of peptidomimetics using a polymer-bound Boc-linker. Molecular Diversity, 4(3), 191-7. Available at: [Link]

- Wiley-VCH. (2002). Synthesis of B-Sheet Peptides Incorporating Templates. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b.

- Guichard, G., et al. (2007). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)

-

Giralt, E. (2012). Designing Peptidomimetics. UPCommons. Available at: [Link]

-

Lenci, E., & Trabocchi, A. (2020). Peptidomimetics in Drug Discovery. Pharmaceuticals, 13(2), 30. Available at: [Link]

-

Coin, I., et al. (2016). Green Solid-Phase Peptide Synthesis 2. 2-Methyltetrahydrofuran and Ethyl Acetate for Solid-Phase Peptide Synthesis under Green Conditions. ACS Sustainable Chemistry & Engineering, 4(11), 6041-6045. Available at: [Link]

- Chen, Y., et al. (2024). N-tert-Butoxycarbonyl‑N‑(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination.

- BenchChem. (2025).

-

Fukuzaki, K., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups. Nature Communications, 11, 473. Available at: [Link]

- Kumar, A., et al. (2025). Peptidomimetics as next – generation therapeutic applications. Journal of Drug Delivery and Therapeutics, 15(11), 1-10.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

AZoLifeSciences. (2023). Peptidomimetics in Drug Discovery. Available at: [Link]

Sources

- 1. Peptidomimetics, a synthetic tool of drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. mdpi.com [mdpi.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. 72648-80-7 | this compound - AiFChem [aifchem.com]

- 6. nbinno.com [nbinno.com]

- 7. echemi.com [echemi.com]

- 8. peptide.com [peptide.com]

Application Note & Protocol: A Step-by-Step Guide for Incorporating the N-(2-(Boc-amino)ethyl)glycine Moiety into a Peptide Sequence

Introduction: Expanding the Peptidic Backbone

The incorporation of unnatural amino acids (UAAs) into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, potency, and functionality.[1][2] This guide provides a detailed methodology for incorporating the N-(2-(tert-butoxycarbonylamino)ethyl)glycine moiety, a derivative of N-substituted glycine, into a peptide chain using solid-phase peptide synthesis (SPPS).

This specific modification introduces a flexible ethylenediamine unit into the peptide backbone. The primary amine on this side chain, protected by a tert-butyloxycarbonyl (Boc) group, offers a site for post-synthetic modifications, such as conjugation to reporter molecules or other functional groups, after its selective removal.

Crucial Clarification on the Reagent: The user has specified Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. It is critical to understand that this molecule, as an ethyl ester, is not directly suitable for iterative incorporation into a growing peptide chain via standard SPPS protocols, which require a free carboxylic acid for activation and coupling. Instead, the appropriate SPPS-compatible building block is the corresponding free acid: N-Fmoc-N'-(2-(Boc-amino)ethyl)glycine (Fmoc-Aeea(Boc)-OH). This guide will focus on the use of this correct building block for internal sequence incorporation.

The Building Block: Rationale and Orthogonal Strategy

For successful incorporation using the prevalent Fmoc/tBu SPPS strategy, the building block must possess two key features: a temporary N-terminal protecting group (Fmoc) and a permanent side-chain protecting group (Boc) that is stable to the Fmoc removal conditions.

-

N-α-Fmoc group: This group is base-labile and is removed at each cycle of the synthesis using a piperidine solution.

-

Side-Chain Boc group: This group is acid-labile and remains intact during the entire synthesis process. It is removed only during the final cleavage step with strong acid (e.g., trifluoroacetic acid, TFA), concurrently with the cleavage of the peptide from the resin and the removal of other acid-labile side-chain protecting groups (e.g., tBu, Trt).

This orthogonal protection scheme is fundamental to modern SPPS, allowing for the precise and stepwise assembly of complex peptide sequences.[1]

Caption: Orthogonal protection scheme in Fmoc/tBu SPPS.

Strategic Considerations: Overcoming Steric Hindrance

The incorporation of N-substituted amino acids like Fmoc-Aeea(Boc)-OH presents a significant challenge: steric hindrance.[3] This hindrance affects two critical coupling steps:

-

Coupling of the Fmoc-Aeea(Boc)-OH building block onto the N-terminal amine of the growing peptide chain.

-

Coupling of the subsequent Fmoc-amino acid onto the secondary amine of the newly incorporated Aeea residue.

Conventional coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with HOBt are often inefficient for these sterically demanding reactions, leading to low yields and deletion sequences.[4] Therefore, the use of more potent coupling reagents is mandatory.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Reagent | Full Name | Mechanism of Action & Rationale |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms a highly reactive HOAt-ester. Considered one of the most effective reagents for hindered couplings and minimizing racemization.[5] |

| HBTU | N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate | Forms a reactive HOBt-ester. A widely used and effective coupling reagent, though HATU is often superior for particularly difficult couplings.[5] |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Offers coupling efficiency comparable to HATU but with improved safety and solubility profiles, as it does not release explosive benzotriazole byproducts.[5] |

| PyBOP® | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A phosphonium salt-based reagent that is highly effective, particularly in preventing racemization.[6] |

For the incorporation of Fmoc-Aeea(Boc)-OH and the subsequent residue, HATU is the recommended first choice due to its superior performance in challenging coupling reactions.

Detailed Experimental Protocol

This protocol details the manual incorporation of a single Fmoc-Aeea(Boc)-OH residue into a peptide sequence on a Rink Amide resin using Fmoc/tBu chemistry.

Materials and Reagents:

-

Fmoc-Rink Amide resin (or other suitable resin for the desired C-terminus)

-

Standard Fmoc-protected amino acids

-

Fmoc-Aeea(Boc)-OH (the building block)

-

Coupling Reagent: HATU

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Fmoc Deprotection: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing Solvents: DMF, DCM, Isopropanol (IPA)

-

Monitoring: Ninhydrin test kit (Kaiser test)

-

Capping Solution (Optional): Acetic anhydride/DIEA/DMF (e.g., 5:6:89 v/v/v)

-

Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold Diethyl Ether

Caption: SPPS workflow for incorporating the Aeea moiety.

Protocol Steps:

-

Resin Preparation: Place the required amount of resin in a reaction vessel. Swell the resin in DMF for at least 30 minutes.[1]

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes. Drain and repeat with a second 15-minute treatment. This ensures complete removal of the Fmoc group from the N-terminal amino acid on the resin.

-

Washing: Wash the resin thoroughly to remove all traces of piperidine. A typical wash cycle is 3x DMF, 3x DCM, 3x DMF.

-

Coupling of Fmoc-Aeea(Boc)-OH: a. In a separate vial, pre-activate the building block. Dissolve Fmoc-Aeea(Boc)-OH (3-4 equivalents relative to resin capacity), HATU (3-4 eq.), and DIEA (6-8 eq.) in DMF. b. Let the activation mixture stand for 2-5 minutes. c. Add the activated mixture to the deprotected resin. d. Agitate the reaction vessel for 2-4 hours at room temperature. Due to steric hindrance, a longer coupling time is essential.

-

Monitoring the Coupling: Perform a ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (e.g., colorless or yellow beads) indicates a complete reaction. If the test is positive, a second coupling (recoupling) should be performed.

-

Capping (Recommended for Incomplete Couplings): If the coupling remains incomplete after a second attempt, it is advisable to cap the unreacted amines. Add the capping solution and agitate for 30 minutes. This prevents the formation of deletion peptide impurities.

-

Washing: After a complete coupling (and optional capping), wash the resin thoroughly as described in step 3.

-

Synthesis Continuation: The peptide-resin is now ready for the next cycle. To couple the subsequent standard Fmoc-amino acid onto the secondary amine of the Aeea residue, repeat the strong coupling protocol (steps 2-7), as this step is also sterically hindered.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the final step is to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the Aeea moiety.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage: Add a freshly prepared cleavage cocktail to the resin. A standard robust cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% TIS. The TIS acts as a scavenger to trap reactive cations generated during deprotection, preventing side reactions.[7][8]

-

Reaction: Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Reduce the TFA volume under a gentle stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with more cold ether, and centrifuge again. Dry the final crude peptide pellet under vacuum.

Purification and Analysis

The crude peptide must be purified and its identity confirmed.

-

Purification: The standard method for peptide purification is reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10] A C18 column is typically used with a water/acetonitrile gradient containing 0.1% TFA. Fractions are collected and analyzed for purity.

-

Analysis: The identity and purity of the final peptide should be confirmed by:

-

Analytical RP-HPLC: To assess the purity of the final product.

-

Mass Spectrometry (MS): To confirm the molecular weight. The successful incorporation of the Aeea moiety will result in a mass increase corresponding to the residue mass of C4H8N2O (100.12 g/mol ).

-

References

- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.

- BenchChem. (n.d.). Selective Deprotection of Boc Amines in the Presence of Other Protecting Groups.

- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.

- BOC Sciences. (n.d.). Strategies for Incorporating Unnatural Amino Acids into Proteins.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.

- Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Retrieved from Hebei Boze Chemical Co.,Ltd. website.

- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Advances.

- Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.

- Agilent. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography.

- Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.

- JPT Peptide Technologies. (n.d.). All About Amino Acids.

- Creative Peptides. (n.d.). Peptide Purification Service.

- BenchChem. (n.d.).

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.

- A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. (n.d.).

- Shimadzu. (2025). Amino Acid Sequence Analysis of Peptides Containing Modified Amino Acids Using The PPSQ-50 Gradient System.

- Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed.

- Sigma-Aldrich. (n.d.). ethyl 2-((tert-Butoxycarbonyl)amino)acetate.

- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.

- PubChem. (n.d.). Ethyl 2-((tert-butoxycarbonyl)amino)acetate.

- MedChemExpress. (n.d.). This compound hydrochloride.

- Echemi. (n.d.). This compound hydrochloride.

- AiFChem. (n.d.). 72648-80-7 | this compound.

- Practical N-to-C peptide synthesis with minimal protecting groups. (n.d.). PubMed Central.

- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- CSBio. (n.d.). Overview of Custom Peptide Synthesis.

- GenScript. (n.d.). Peptide Modifications.

- AAPPTec. (n.d.). Planning a Peptide Synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jpt.com [jpt.com]

- 3. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 4. researchgate.net [researchgate.net]

- 5. bachem.com [bachem.com]

- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. agilent.com [agilent.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate

Introduction: Welcome to the technical support center for the synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)acetate. This molecule is a crucial building block, particularly for the synthesis of Peptide Nucleic Acid (PNA) monomers[1]. While its structure appears straightforward, researchers frequently encounter challenges with yield and purity. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving beyond simple protocols to explain the chemical principles behind our recommendations.

Troubleshooting Guide

This section addresses specific issues you may be facing during the synthesis. We've formatted this as a direct Q&A to help you quickly identify and solve your experimental hurdles.

Q1: My reaction yield is disappointingly low. What are the most common culprits?

A1: Low yield in this synthesis almost always points to one of two areas: side reactions or suboptimal reaction conditions. The most prevalent side reaction is dialkylation .

When using the N-alkylation method with ethyl bromoacetate, your target product, a secondary amine, is nucleophilic. It can compete with the starting N-Boc-ethylenediamine and react with a second molecule of ethyl bromoacetate. This forms an undesired tertiary amine, consuming your product and starting material.

Key Causes & Solutions:

-

Dialkylation: The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.

-

Solution: Add the ethyl bromoacetate slowly and in a controlled, dropwise manner to a solution of the amine. This keeps the concentration of the alkylating agent low at any given moment, favoring the reaction with the more abundant starting primary amine.

-

-

Incorrect Stoichiometry: Using an excess of ethyl bromoacetate will significantly promote dialkylation.

-

Solution: Use N-Boc-ethylenediamine as the limiting reagent or maintain a strict 1:1 stoichiometry. An excess of the diamine can also be used to outcompete the secondary amine product, though this requires removal of the excess starting material later.

-

-

Ineffective Base: The HBr generated during the reaction must be neutralized. A weak or sterically hindered base may not be efficient, allowing the amine to exist as its non-nucleophilic ammonium salt, thus stalling the reaction.

-

Solution: Use a solid, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) that can be easily filtered off.

-

Q2: My LC-MS analysis shows a major impurity with a mass of +86 Da compared to my product. What is it, and how do I get rid of it?

A2: This +86 Da mass increase corresponds precisely to the addition of a -CH₂COOEt group, confirming that the impurity is the dialkylated byproduct: Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)(2-ethoxy-2-oxoethyl)amino)acetate.

// Nodes SM [label="N-Boc-ethylenediamine\n(Primary Amine)", fillcolor="#F1F3F4", fontcolor="#202124"]; EBA [label="Ethyl Bromoacetate\n(EtOOCCH₂Br)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Desired Product\n(Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Dialkylated Byproduct\n(Tertiary Amine)\n[M+86 Da]", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="1st Alkylation\n(Desired)", color="#34A853"]; EBA -> Product [style=invis]; Product -> Byproduct [label="2nd Alkylation\n(Undesired)", color="#EA4335"]; EBA -> Byproduct [style=invis]; } dot Caption: Undesired dialkylation pathway.

Prevention Strategies:

-

Temperature Control: Run the reaction at room temperature or slightly below (0 °C to RT). Elevated temperatures increase reaction rates indiscriminately and often favor the more nucleophilic secondary amine product reacting further.

-

Solvent Choice: Use a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF) to ensure all reactants are well-dissolved.

-

Alternative Route: The most effective way to avoid this byproduct entirely is to switch to a reductive amination pathway, which is highly selective for mono-alkylation. An improved synthesis using this method has been reported to provide the target compound in near-quantitative yield without the need for chromatography[1].

Q3: Column chromatography is failing to separate my product from impurities. What are my options?

A3: The similar polarity of the desired secondary amine, the tertiary amine byproduct, and any remaining N-Boc-ethylenediamine makes chromatographic separation challenging.

Recommended Solution: Salt Formation & Purification A highly effective strategy is to convert your crude product into its hydrochloride salt[1].

-

Procedure: After a standard aqueous workup, dissolve the crude oil in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

-

Precipitation: Slowly add a solution of HCl in dioxane or diethyl ether. The hydrochloride salt of your secondary amine product will often precipitate as a stable, non-hygroscopic solid, while the tertiary amine byproduct and other non-basic impurities may remain in solution.

-

Isolation: The solid salt can be isolated by simple filtration, washed with cold ether, and dried. This method serves as both a purification and a convenient way to handle and store the compound[1].

Frequently Asked Questions (FAQs)

Q1: Which is the superior synthetic method: N-alkylation or reductive amination?